2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-imidazo[1,2-a]pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOLKBWZZWMOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610350 | |
| Record name | 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749204-15-7 | |
| Record name | 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone typically involves the reaction of imidazo[1,2-a]pyridine with chloroacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a ketone or carboxylic acid .
Scientific Research Applications
2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone is a chemical compound featuring a chloro substituent on an ethanone group attached to an imidazo[1,2-a]pyridine moiety. The presence of the chloro group and carbonyl functionality contributes to its reactivity. Imidazo[1,2-a]pyridine derivatives are constantly being developed because of their intriguing chemical structure and varied biological activity, making them vital tools for medicinal chemists .
Antimicrobial Properties
Some derivatives of this compound exhibit efficacy against bacterial and fungal strains.
Anticancer Applications
Research indicates that compounds related to imidazo[1,2-a]pyridines exhibit anticancer properties. Imidazo[1,2-a]pyridine derivatives have a wide range of biological activities, including anticancer, antitumor, and anti-inflammatory properties . Compounds of the invention are useful in treating diseases such as cancer .
Inhibitor of c-KIT Kinase
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives can inhibit c-KIT kinase across a wide range of c-KIT mutations and secondary mutations that may arise in GIST (gastrointestinal stromal tumor) patients . Mutated forms of the receptor tyrosine kinase c-KIT are drivers in several cancers and are attractive targets for therapy .
Other biological activities
Imidazopyridines exhibit a broad spectrum of biological activities, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anti-inflammatory, and antituberculosis properties .
Reactions
The reactivity of this compound can be attributed to the presence of the chloro group and the carbonyl functionality.
Synthesis
The synthesis of this compound can be achieved through various methods.
Reaction Scheme: 2-Amino-3-chloropyridine + Chloroacetaldehyde → this compound
Comparison with Similar Compounds
The unique combination of the imidazo and pyridine rings in this compound distinguishes it from other similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloroquinoline | Chlorine on quinoline ring | Antimalarial activity |
| 2-Chloroquinazoline | Chlorine on quinazoline ring | Potent against certain cancers |
| 5-Chloroimidazo[1,2-b]pyridine | Chlorine on imidazo-pyridine | Exhibits different biological activities |
| 2-Chloro-N-(4-methylphenyl)acetamide | Acetamide derivative | Different pharmacological profiles |
Mechanism of Action
The mechanism of action of 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone is largely dependent on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The imidazo[1,2-a]pyridine core is known to interact with various molecular targets, including kinases and G-protein coupled receptors, which play crucial roles in cellular signaling .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the imidazo[1,2-a]pyridine core or the ethanone group. Table 1 highlights representative examples:
Table 1: Structural and Physicochemical Comparison
Key Observations :
SAR Insights :
- Electron-Withdrawing Groups : Chloro or bromo substituents (e.g., ) improve electrophilicity, enhancing reactivity in kinase inhibitor synthesis .
- Aryl Substituents : 4-Chlorophenyl (3g ) or trifluoromethyl groups (3k ) increase lipophilicity, improving membrane permeability.
- Heteroatom Incorporation : Sulfanyl derivatives (e.g., ) exhibit unique hydrogen-bonding interactions, influencing target selectivity.
Biological Activity
2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone is a chemical compound with the molecular formula and a molecular weight of approximately 194.62 g/mol. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The structure of this compound can be represented by the following chemical identifiers:
- IUPAC Name : 2-chloro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one
- SMILES : ClCC(=O)c1cnc2ccccn12
- InChI : InChI=1S/C9H7ClN2O/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2
Biological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities. The following table summarizes key biological activities associated with this class of compounds:
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibitory effects on various cancer cell lines; potential for drug development. |
| Antimicrobial | Exhibits antibacterial and antifungal properties against several pathogens. |
| Anti-inflammatory | Reduces inflammation in various models; potential for treating inflammatory diseases. |
| Anticonvulsant | Demonstrates activity in seizure models; potential for epilepsy treatment. |
| Antiviral | Inhibitory effects on viral replication; potential for antiviral drug development. |
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-a]pyridine derivatives suggest that modifications to the core structure can significantly influence biological activity. For instance:
- Chlorine Substitution : The presence of chlorine at the 2-position enhances antimicrobial activity.
- Aromatic Ring Modifications : Variations in substituents on the aromatic ring can increase potency against specific targets.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Activity : A study demonstrated that imidazo[1,2-a]pyridine derivatives exhibited cytotoxic effects on breast cancer cells with IC50 values ranging from 10 to 30 μM .
- Antimicrobial Efficacy : Research indicated that certain derivatives showed significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL .
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of imidazo[1,2-a]pyridine derivatives in models of neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone?
The compound is typically synthesized via condensation reactions. For example, intermediates like 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone can react with halogenated aldehydes or ketones in ethanol under reflux conditions. Lewis acids (e.g., AlCl₃) or basic catalysts (e.g., NaOH) are often employed to enhance electrophilicity at the reactive site . Characterization via elemental analysis, IR, and ¹H-NMR confirms product purity .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
X-ray crystallography reveals planar imidazo[1,2-a]pyridine and aromatic rings with small dihedral angles (<10°), enabling C–H···O hydrogen bonding to form centrosymmetric dimers. This structural arrangement impacts solubility and solid-state reactivity . Complementary techniques like mass spectrometry and ¹³C-NMR validate substituent positions .
Q. What safety protocols are critical when handling this compound?
The compound requires strict PPE (gloves, goggles, lab coats) and handling in a fume hood to avoid inhalation or skin contact. Storage in sealed containers under inert gas prevents degradation. Hazard assessments classify it as a respiratory irritant (Category 3) with acute toxicity risks .
Advanced Research Questions
Q. How can regioselective functionalization of this compound enhance its utility in drug discovery?
Friedel-Crafts acylation at the C-3 position introduces acetyl groups under catalytic Lewis acid conditions (e.g., ZnCl₂), enabling diversification for bioactive molecule synthesis . Alternatively, nucleophilic substitution of the chloro group with thioamides or amines generates thiazole or pyrazoline derivatives, which are explored in kinase inhibitor design .
Q. What analytical strategies resolve contradictions in spectral data for derivatives of this compound?
Discrepancies in NMR or IR spectra (e.g., unexpected coupling patterns) are addressed via high-resolution mass spectrometry (HRMS) for molecular formula validation and 2D-NMR (COSY, HSQC) to confirm connectivity. X-ray crystallography remains the gold standard for unambiguous structural assignment .
Q. How do reaction conditions influence yield optimization in large-scale synthesis?
Yield optimization involves solvent selection (e.g., ethanol vs. DMF), temperature control (reflux vs. ambient), and catalyst screening. For example, NaBH₄ reduction of Schiff base intermediates in methanol achieves >85% yield under ambient conditions, while prolonged heating in alcoholic NaOH improves chalcone condensation efficiency .
Q. What role does this compound play in designing STAT3 phosphorylation inhibitors for cancer therapy?
As a precursor, it is used to synthesize pyrazoline derivatives that disrupt STAT3 signaling in breast cancer cells. Structure-activity relationship (SAR) studies highlight the chloro group’s role in enhancing cellular permeability and binding affinity to kinase domains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
